1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine
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Overview
Description
1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridine carbonyl group linked via an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperazine core: Starting with piperazine, the core structure is prepared.
Substitution with methoxyphenyl group: The piperazine is then reacted with a 3-methoxyphenyl halide under basic conditions to introduce the methoxyphenyl group.
Formation of the pyridine carbonyl group: The pyridine ring is functionalized with a carbonyl group, possibly through a Friedel-Crafts acylation.
Linking via oxane moiety: The oxane group is introduced through an etherification reaction, linking the pyridine carbonyl group to the piperazine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group on the pyridine ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of alcohol derivatives of the pyridine ring.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine would depend on its specific application. In a medicinal context, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)piperazine: Lacks the pyridine carbonyl and oxane moieties.
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine: Lacks the methoxyphenyl group.
1-(3-hydroxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-27-20-4-2-3-18(15-20)24-9-11-25(12-10-24)22(26)17-5-6-21(23-16-17)29-19-7-13-28-14-8-19/h2-6,15-16,19H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRNRLGBTWNAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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